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Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative
bacteria, is a potent activator of the innate immune system.[1][2][3] It is widely used to establish
in vitro and in vivo models of inflammation, mimicking the response to bacterial infection.[3][4]
LPS primarily interacts with Toll-like receptor 4 (TLR4) on immune cells like macrophages,
triggering downstream signaling cascades that lead to the production of pro-inflammatory
mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis
factor-alpha (TNF-a), interleukin-6 (IL-6), and interleukin-1( (IL-1B).[2][3][5]

Beta-ionone ([3-ionone), a carotenoid-derived cyclic terpenoid found in various natural sources,
has demonstrated multiple biological activities, including anti-cancer and anti-microbial
properties.[6][7] Recent studies have indicated its potential as an anti-inflammatory agent by
showing it can attenuate the production of pro-inflammatory mediators in LPS-stimulated
microglial cells.[6] The proposed mechanism involves the suppression of key inflammatory
signaling pathways, namely the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein
Kinase (MAPK) pathways.[6]

These application notes provide a comprehensive framework and detailed protocols for
researchers to investigate the anti-inflammatory effects of beta-ionol using an in vitro LPS-
induced inflammation model.
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Key Signaling Pathways in LPS-Induced
Inflammation

LPS binding to the TLR4 receptor complex initiates a signaling cascade that activates two
major downstream pathways: NF-kB and MAPK.[2][5]

o NF-kB Pathway: In resting cells, NF-kB is sequestered in the cytoplasm by its inhibitor, IkBa.
[8][9] LPS stimulation leads to the phosphorylation and subsequent degradation of IkBa,
allowing the NF-kB p65/p50 dimer to translocate to the nucleus.[8][9][10] In the nucleus, NF-
KB acts as a transcription factor, upregulating the expression of genes encoding pro-
inflammatory proteins like INOS, COX-2, TNF-a, and IL-6.[10]

 MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-
Jun N-terminal kinase (JNK), and p38, are also activated by LPS.[5][6] Phosphorylation of
these kinases leads to the activation of other transcription factors, such as AP-1, which work
in concert with NF-kB to promote the expression of inflammatory mediators.[6][11]

Beta-ionol is hypothesized to exert its anti-inflammatory effects by inhibiting the
phosphorylation of key proteins in both the NF-kB and MAPK pathways.[6]
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Caption: LPS-induced NF-kB and MAPK signaling pathways and points of inhibition by beta-
ionol.
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Experimental Design and Workflow

A typical in vitro study to evaluate the anti-inflammatory properties of beta-ionol involves
several sequential steps. The general workflow includes determining a non-toxic concentration
of beta-ionol, followed by pre-treatment of cells with the compound before stimulating
inflammation with LPS. Finally, various endpoints are measured to quantify the inflammatory

response.
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Caption: General experimental workflow for testing beta-ionol in an LPS-induced inflammation
model.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between
treatment groups.

Table 1: Effect of Beta-lonol on Cell Viability and NO Production

Treatment Group Concentration (uM)  Cell Viability (%) Nitrite Conc. (pM)
Control - 100 + 4.5 1.2+0.3
LPS (1 pg/mL) - 98 +5.1 25.6 +2.1
LPS + Beta-lonol 10 99+4.8 18415
LPS + Beta-lonol 25 97 +£5.3 112+1.1

| LPS + Beta-lonol | 50 |96 £+ 4.9 | 5.8 £ 0.7 |

Table 2: Effect of Beta-lonol on Pro-inflammatory Cytokine Secretion

Treatment Group Concentration (M)  TNF-a (pg/mL) IL-6 (pg/mL)
Control - 25+5 15+4

LPS (1 pg/mL) - 1550 + 120 1240 + 95
LPS + Beta-lonol 10 1120+ 98 910+ 80

LPS + Beta-lonol 25 750 + 65 560 + 50

| LPS + Beta-lonol | 50 | 380 + 40 | 250 + 32 |

Table 3: Effect of Beta-lonol on Relative Gene and Protein Expression
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Treatment . p-p65/p65 p-ERK/ERK
Conc. (pM) iNOS (mMRNA) . .
Group (Protein) (Protein)
Control - 1.0+x0.1 1.0+0.1 1.0+0.1
LPS (1 pg/mL) - 125+1.3 85+0.7 6.2+0.5
LPS + Beta-lonol 25 6.1+0.8 42+04 3.1+03

| LPS + Beta-lonol |50 | 2.5+ 0.4 |1.8+0.2| 1.5+ 0.2 |

Data are conceptually represented as mean +* standard deviation.

Experimental Protocols
Protocol 1: Cell Culture and Treatment

This protocol is designed for RAW 264.7 murine macrophages, a commonly used cell line for in
vitro inflammation studies.

e Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain
cells in a humidified incubator at 37°C with 5% CO..

e Seeding: Seed cells into appropriate plates (e.g., 96-well for MTT/Griess, 24-well for ELISA,
6-well for RNA/protein extraction) at a density that will achieve 70-80% confluency at the
time of treatment. For example, seed 5 x 104 cells/well in a 96-well plate. Allow cells to
adhere overnight.

e Pre-treatment: The following day, remove the culture medium and replace it with fresh
medium containing the desired non-toxic concentrations of beta-ionol (e.g., 10, 25, 50 uM)
or vehicle (e.g., 0.1% DMSO). Incubate for 1-2 hours.

o LPS Stimulation: After pre-treatment, add LPS (from E. coli O111:B4) directly to the wells to
a final concentration of 1 pug/mL.[12][13] Do not add LPS to the control group.

 Incubation: Incubate the plates for the desired period.

o For NO and cytokine analysis: 24 hours.[14]
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o For gene expression (RT-gPCR): 4-6 hours.[10]

o For protein phosphorylation (Western Blot): 15-60 minutes.[15]

e Harvesting: After incubation, collect the cell culture supernatant for Griess and ELISA assays
and store at -80°C if not used immediately. Lyse the remaining cells directly in the plate for
RNA or protein extraction.

Protocol 2: Cell Viability (MTT Assay)

The MTT assay measures cellular metabolic activity, serving as an indicator of cell viability.[14]
[16]

o Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[16][17] Filter sterilize and protect from
light.

o Treatment: Seed cells in a 96-well plate and treat with various concentrations of beta-ionol
for 24 hours to determine cytotoxicity.

o MTT Addition: After the treatment period, add 10 pL of the 5 mg/mL MTT stock solution to
each well (final concentration 0.5 mg/mL).[14][18]

 Incubation: Incubate the plate for 4 hours at 37°C in a CO:z incubator.[18][19] Viable cells will
reduce the yellow MTT to purple formazan crystals.[14][17]

e Solubilization: Carefully remove the medium. Add 100 pL of a solubilization solution (e.g.,
DMSO or 0.01 M HCI in 10% SDS) to each well to dissolve the formazan crystals.[18]

o Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure
complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.[17]
[19]

» Calculation: Express cell viability as a percentage relative to the vehicle-treated control
group.

Protocol 3: Nitric Oxide Measurement (Griess Assay)
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This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.
[20][21]

o Reagent Preparation: The Griess reagent consists of two solutions:
o Solution A: 1% sulfanilamide in 5% phosphoric acid.
o Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water.
o Mix equal volumes of Solution A and B immediately before use.[21]

» Standard Curve: Prepare a standard curve using sodium nitrite (0-100 uM) in fresh culture
medium.

e Assay Procedure:

o Pipette 50 pL of cell culture supernatant from each treatment group into a new 96-well
plate.

o Add 50 uL of the prepared nitrite standards to their respective wells.
o Add 50 pL of the mixed Griess reagent to all wells.[21]

 Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
[21] A purple/magenta color will develop.

e Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[21][22]

» Calculation: Determine the nitrite concentration in the samples by comparing their
absorbance values to the standard curve.

Protocol 4: Cytokine Quantification (ELISA)

A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the
concentration of specific cytokines like TNF-a and IL-6 in the culture supernatant.[23][24][25]

o Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for the
target cytokine (e.g., anti-mouse TNF-a) diluted in coating buffer. Incubate overnight at 4°C
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or room temperature.[23]

e Washing and Blocking: Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05%
Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSAin
PBS) and incubating for 1-2 hours at room temperature.[23]

o Sample Incubation: Wash the plate. Add 100 uL of standards (recombinant cytokine) and
samples (culture supernatants) to the wells. Incubate for 2 hours at room temperature.[23]
[26]

» Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for the
cytokine. Incubate for 1-2 hours at room temperature.[23][24]

o Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30-60
minutes at room temperature in the dark.[23][27]

o Substrate Development: Wash the plate. Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate
and incubate until a blue color develops.[24][27]

e Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2S0a4). The color will
change to yellow.[23]

o Absorbance Reading: Read the absorbance at 450 nm immediately.[26]

o Calculation: Plot a standard curve and determine the cytokine concentrations in the samples.

Protocol 5: Gene Expression Analysis (RT-qPCR)

Quantitative real-time PCR (RT-gPCR) is used to measure the mRNA expression levels of
inflammatory genes.[10][28]

» RNA Extraction: Lyse cells from a 6-well plate using a reagent like TRIzol. Extract total RNA
according to the manufacturer's protocol, which typically involves phase separation with
chloroform, precipitation with isopropanol, and washing with ethanol.[10][29]

* RNA Quantification and Quality Check: Measure the RNA concentration and purity
(A260/A280 ratio should be ~2.0) using a spectrophotometer.
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o CDNA Synthesis: Reverse transcribe 1 pg of total RNA into complementary DNA (cDNA)
using a reverse transcriptase enzyme and oligo(dT) or random primers.[10][29]

e gPCR Reaction Setup: Prepare a gPCR master mix containing SYBR Green or a TagMan
probe, forward and reverse primers for target genes (e.g., Tnf, 116, Nos2) and a
housekeeping gene (e.g., Gapdh, Actb), and the synthesized cDNA.

e gPCR Cycling: Run the reaction on a real-time PCR system with typical cycling conditions:
initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15
sec) and annealing/extension (60°C for 60 sec).[10]

o Data Analysis: Calculate the relative gene expression using the 2-AACt method, normalizing
the expression of target genes to the housekeeping gene.

Protocol 6: Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins, such as total and
phosphorylated forms of p65 and MAPKSs, in cell lysates.[15][30]

e Protein Extraction: Lyse cells in ice-cold RIPA buffer supplemented with protease and
phosphatase inhibitors. Scrape the cells, incubate on ice, and centrifuge to pellet cell debris.
Collect the supernatant containing the protein lysate.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.[8]

o Sample Preparation: Mix 20-40 pg of protein from each sample with Laemmli sample buffer
and boil at 95-100°C for 5 minutes to denature the proteins.[15][30]

o SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size
using electrophoresis.[15]

e Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.[15][30]

» Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline
with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody
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binding.[15]

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the
target protein (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK) overnight at 4°C with gentle
agitation.[15]

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-
conjugated secondary antibody that recognizes the primary antibody for 1 hour at room
temperature.[8][30]

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL)
substrate and visualize the protein bands using an imaging system.[8]

Analysis: Quantify the band intensity using densitometry software. Normalize the
phosphorylated protein levels to the total protein levels to determine the extent of activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. High-protein diets reduce plasma pro-inflammatory cytokines following lipopolysaccharide
challenge in Swiss Albino mice | PLOS One [journals.plos.org]

3. mdpi.com [mdpi.com]

4. Frontiers | In “Vitro” Lps-Stimulated Sertoli Cells Pre-Loaded With Micropatrticles:
Intracellular Activation Pathways [frontiersin.org]

5. Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps -
PMC [pmc.ncbi.nim.nih.gov]

6. B-lonone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and
TNF-a in BV2 microglial cells via suppression of the NF-kB and MAPK pathway - PubMed
[pubmed.ncbi.nim.nih.gov]

7. beta-lonol, (E)- | C13H220 | CID 5373729 - PubChem [pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_the_NF_B_Pathway_in_Response_to_Picfeltarraenin_IA.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_the_NF_B_Pathway_in_Response_to_Picfeltarraenin_IA.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_NF_B_Pathway_Modulation_by_DMB_Treatment.pdf
https://www.novusbio.com/support/protocols/western-blot-protocol-specific-for-nfkb-p65-antibody-nbp1-96139.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_NF_B_Pathway_Modulation_by_DMB_Treatment.pdf
https://www.benchchem.com/product/b3421568?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/393723057_Protocol_for_Lipopolysaccharides_Inducing_Inflammation-Related_Acute_Liver_Failure_Cardiac_Dysfunction-Myocarditis_Model
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0338588
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0338588
https://www.mdpi.com/1420-3049/27/17/5481
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.611932/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.611932/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5740573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5740573/
https://pubmed.ncbi.nlm.nih.gov/23268108/
https://pubmed.ncbi.nlm.nih.gov/23268108/
https://pubmed.ncbi.nlm.nih.gov/23268108/
https://pubchem.ncbi.nlm.nih.gov/compound/beta-Ionol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3421568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

8. benchchem.com [benchchem.com]
9. researchgate.net [researchgate.net]
10. benchchem.com [benchchem.com]

11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against
Carcinogenesis - PMC [pmc.ncbi.nim.nih.gov]

12. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses
and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of
Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear
Factor-kappa B Pathway [frontiersin.org]

13. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and
antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nim.nih.gov]

14. merckmillipore.com [merckmillipore.com]
15. benchchem.com [benchchem.com]

16. broadpharm.com [broadpharm.com]

17. MTT assay protocol | Abcam [abcam.com]

18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK
[thermofisher.com]

19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
20. Protocol Griess Test [protocols.io]

21. researchgate.net [researchgate.net]

22. mdpi.com [mdpi.com]

23. TNF-q, IL-6 and IL-8 ELISA [bio-protocol.org]

24. documents.thermofisher.com [documents.thermofisher.com]

25. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-a in Culture
Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory
Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

26. raybiotech.com [raybiotech.com]
27. documents.thermofisher.com [documents.thermofisher.com]

28. Cytokine RT-gPCR and ddPCR for immunological investigations of the endangered
Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]

29. Analysis of inflammation gene expression using qPCR [bio-protocol.org]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_NF_B_Pathway_Modulation_by_DMB_Treatment.pdf
https://www.researchgate.net/post/What_will_be_the_best_way_to_test_NFkb_activation_via_western_blot
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantitative_PCR_Analysis_of_Gene_Expression_Following_Treatment_with_Anti_inflammatory_Agent_60.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12478775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12478775/
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2020.598453/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2020.598453/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2020.598453/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2020.598453/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5941019/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5941019/
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_the_NF_B_Pathway_in_Response_to_Picfeltarraenin_IA.pdf
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/vybrant-mtt-cell-proliferation-assay-protocol.html
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/vybrant-mtt-cell-proliferation-assay-protocol.html
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.protocols.io/view/protocol-griess-test-n2bvjy86bvk5/v1
https://www.researchgate.net/post/Can_any_one_suggest_the_exact_protocol_for_NO_assay_using_Griess_reagent_Do_I_have_to_use_colorless_media_for_plating_the_cells
https://www.mdpi.com/1424-8220/3/8/276
https://bio-protocol.org/exchange/minidetail?id=2436841&type=30
https://documents.thermofisher.com/TFS-Assets/BID/Application-Notes/performing-quantitative-elisa-assay-detect-human-tnf-alpha-app-note.pdf
https://www.ncbi.nlm.nih.gov/books/NBK604961/
https://www.ncbi.nlm.nih.gov/books/NBK604961/
https://www.ncbi.nlm.nih.gov/books/NBK604961/
https://www.raybiotech.com/human-tnf-alpha-elisa-elh-tnfa
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0003931_KHC3011_HumanTNFalpha_ELISA_PI.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7668205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7668205/
https://bio-protocol.org/exchange/minidetail?id=10120654&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3421568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o 30. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals
[novusbio.com]

 To cite this document: BenchChem. [Application Notes and Protocols: Evaluating Beta-lonol
in an LPS-Induced Inflammation Model]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3421568#lipopolysaccharide-Ips-induced-
inflammation-model-for-beta-ionol-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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